![molecular formula C20H22BF3O3 B6363125 2-[4-Benzyloxy-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane CAS No. 2096995-52-5](/img/structure/B6363125.png)
2-[4-Benzyloxy-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a benzyloxy group, a trifluoromethyl group, and a dioxaborinane ring. The benzyloxy group is a benzene ring attached to an oxygen atom, which is in turn attached to a methyl group. The trifluoromethyl group consists of a carbon atom bonded to three fluorine atoms. The dioxaborinane ring is a cyclic structure containing boron, oxygen, and carbon atoms .
Chemical Reactions Analysis
The compound, due to the presence of the boronic ester, might undergo protodeboronation reactions . The trifluoromethyl group is known to be quite stable but can participate in certain reactions under specific conditions .科学的研究の応用
2-[4-Benzyloxy-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane has been studied for its potential applications in organic synthesis, materials science, and biochemistry. In organic synthesis, this compound has been used as a catalyst for the synthesis of a variety of compounds, including amides, esters, and lactones. In materials science, this compound has been used as a cross-linking agent for the synthesis of polymers. In biochemistry, this compound has been used as a reagent for the synthesis of peptides and proteins and as a catalyst for the hydrolysis of peptide bonds.
作用機序
Biochemical Pathways
The compound has been used in Suzuki–Miyaura (SM) coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
実験室実験の利点と制限
One of the advantages of using 2-[4-Benzyloxy-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane in laboratory experiments is its mild and efficient synthesis method. The two-step process is relatively simple and can be performed in a short amount of time. Additionally, this compound is soluble in both organic solvents and polar aprotic solvents, making it easy to use in a variety of experiments.
However, there are some limitations to using this compound in laboratory experiments. This compound is a relatively new compound, and its full potential in laboratory experiments has yet to be explored. Additionally, this compound is a relatively expensive compound, which can limit its use in some laboratory experiments.
将来の方向性
1. Investigating the potential of 2-[4-Benzyloxy-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane as a catalyst for the synthesis of other compounds.
2. Exploring the use of this compound as a reagent for the synthesis of peptides and proteins.
3. Examining the potential of this compound to modulate gene expression.
4. Investigating the use of this compound as a cross-linking agent for the synthesis of polymers.
5. Studying the potential of this compound to inhibit the growth of cancer cells.
6. Examining the use of this compound in the synthesis of other organoboron compounds.
7. Investigating the use of this compound in the synthesis of other materials.
8. Examining the use of this compound in the synthesis of pharmaceuticals.
9. Studying the potential of this compound to act as a Lewis acid in other reactions.
10. Investigating the use of this compound in the synthesis of other organometallic compounds.
合成法
2-[4-Benzyloxy-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane can be synthesized using a two-step process, starting with the reaction of 4-benzyloxy-3-trifluoromethylphenol and trimethylsilyl borate in the presence of a base, such as potassium carbonate. The resulting product is then reacted with trimethylborane in the presence of an acid, such as p-toluenesulfonic acid, to form this compound. This two-step process is a mild and efficient method for the synthesis of this compound and has been used in a variety of research studies.
特性
IUPAC Name |
4,4,6-trimethyl-2-[4-phenylmethoxy-3-(trifluoromethyl)phenyl]-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BF3O3/c1-14-12-19(2,3)27-21(26-14)16-9-10-18(17(11-16)20(22,23)24)25-13-15-7-5-4-6-8-15/h4-11,14H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAGEEIYQHBNKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

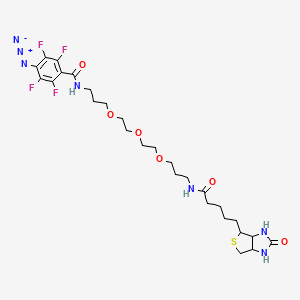
![Maleinimido-PEG(4)-[PEG(4)-OMe]3](/img/structure/B6363049.png)




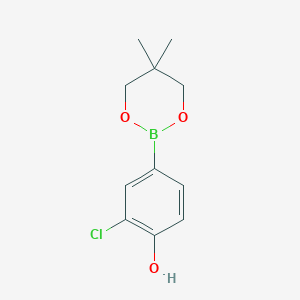
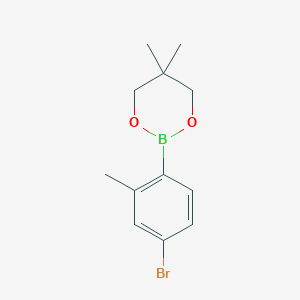

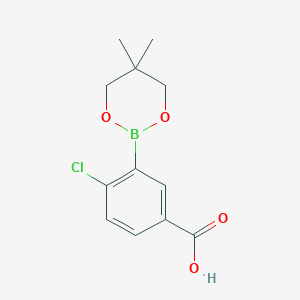


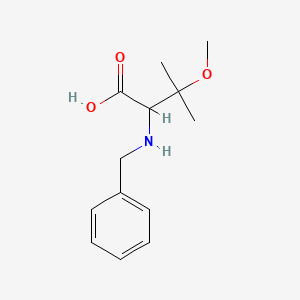
![(3R)-3-[(2S)-Butan-2-yl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B6363154.png)